molecular formula C14H12F3N5O2S B10961782 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10961782
M. Wt: 371.34 g/mol
InChI Key: CFOWXCRCFDGFMX-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thienopyrimidine core, a pyrazole ring, and a trifluoromethyl group, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C14H12F3N5O2S

Molecular Weight

371.34 g/mol

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H12F3N5O2S/c1-6-4-8-12(25-6)18-7(2)22(13(8)24)20-11(23)9-5-10(14(15,16)17)19-21(9)3/h4-5H,1-3H3,(H,20,23)

InChI Key

CFOWXCRCFDGFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC(=NN3C)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the pyrazole ring and the trifluoromethyl group. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.

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